molecular formula C15H17Cl3N2O B4597624 N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

Cat. No.: B4597624
M. Wt: 347.7 g/mol
InChI Key: BCUSOYMNBYVZNQ-UHFFFAOYSA-N
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Description

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a dichloro-ethoxyphenyl group attached to a pyridinylmethanamine backbone, forming a hydrochloride salt. Its distinct chemical properties make it a subject of study in organic chemistry, medicinal chemistry, and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride typically involves multiple steps, starting with the preparation of the 3,5-dichloro-2-ethoxybenzyl chloride intermediate. This intermediate is then reacted with 1-pyridin-2-ylmethanamine under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine
  • N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrobromide

Uniqueness

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride is unique due to its specific chemical structure, which imparts distinct properties and potential applications. The presence of the dichloro-ethoxyphenyl group and the pyridinylmethanamine backbone contributes to its reactivity and biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O.ClH/c1-2-20-15-11(7-12(16)8-14(15)17)9-18-10-13-5-3-4-6-19-13;/h3-8,18H,2,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUSOYMNBYVZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)CNCC2=CC=CC=N2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Reactant of Route 2
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N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Reactant of Route 3
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Reactant of Route 4
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Reactant of Route 5
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride
Reactant of Route 6
N-[(3,5-dichloro-2-ethoxyphenyl)methyl]-1-pyridin-2-ylmethanamine;hydrochloride

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